molecular formula C21H34O B14604339 1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one CAS No. 60469-29-6

1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one

Katalognummer: B14604339
CAS-Nummer: 60469-29-6
Molekulargewicht: 302.5 g/mol
InChI-Schlüssel: WKAJMDUKUCSIRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one typically involves the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with the ketone to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The bicyclic structure allows for unique interactions with biological molecules, contributing to its diverse effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one is unique due to its dual bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

60469-29-6

Molekularformel

C21H34O

Molekulargewicht

302.5 g/mol

IUPAC-Name

1,3-bis(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propan-2-one

InChI

InChI=1S/C21H34O/c1-20(2)15-7-5-13(9-15)18(20)11-17(22)12-19-14-6-8-16(10-14)21(19,3)4/h13-16,18-19H,5-12H2,1-4H3

InChI-Schlüssel

WKAJMDUKUCSIRN-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC(C2)C1CC(=O)CC3C4CCC(C4)C3(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.